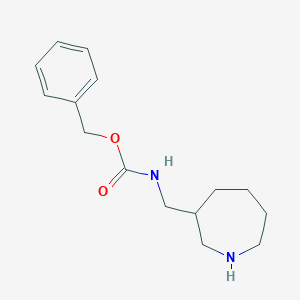

Benzyl (azepan-3-ylmethyl)carbamate

CAS No.: 1823835-67-1

Cat. No.: VC3029596

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823835-67-1 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | benzyl N-(azepan-3-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C15H22N2O2/c18-15(19-12-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16-10-14/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18) |

| Standard InChI Key | GMKHHBJBFHHQBW-UHFFFAOYSA-N |

| SMILES | C1CCNCC(C1)CNC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CCNCC(C1)CNC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Basic Identification

Benzyl (azepan-3-ylmethyl)carbamate is a carbamate derivative characterized by its unique molecular structure combining a benzyl group and an azepane ring. The compound is identified by the following key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1823835-67-1 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | Benzyl (azepan-3-ylmethyl)carbamate |

| InChI Key | GMKHHBJBFHHQBW-UHFFFAOYSA-N |

The compound consists of a benzyl carbamate moiety attached to an azepane ring system through a methylene linker, creating a distinctive chemical architecture with specific functional properties .

Physical and Chemical Properties

The physical and chemical properties of benzyl (azepan-3-ylmethyl)carbamate significantly influence its applications and handling requirements. Based on available data, the compound presents as a solid at room temperature with the following characteristics:

| Property | Description |

|---|---|

| Physical Appearance | Off-white to light beige solid |

| Solubility | Soluble in common organic solvents |

| Melting Point | Not definitively established in literature |

| Boiling Point | Not available |

| Storage Stability | Stable under recommended storage conditions |

While some physical parameters remain incompletely characterized in the literature, the compound demonstrates sufficient stability for research applications when properly stored and handled .

Applications in Research and Development

Medicinal Chemistry Applications

Benzyl (azepan-3-ylmethyl)carbamate serves as a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's structural features make it amenable to various chemical transformations, enabling its incorporation into more complex molecular architectures with potential pharmacological activity .

The carbamate functionality in this compound plays a crucial role in its applications. Carbamates, in general, have been extensively utilized in pharmaceutical research for their ability to act as protecting groups in organic synthesis and as structural elements that can modulate the biological activity of drug candidates .

Neurological Research Applications

One of the most promising areas for benzyl (azepan-3-ylmethyl)carbamate application is in neurological research. The compound has been investigated as a building block for designing inhibitors of enzymes or receptors involved in neurodegenerative diseases. Its structural features make it particularly suitable for the development of compounds that can potentially interact with targets in the central nervous system .

The azepane ring system present in this compound is of particular interest in neurological research. Seven-membered nitrogen-containing heterocycles like azepanes have shown valuable pharmacological properties in various central nervous system (CNS) agents, contributing to the compound's utility in this field .

Development of Anti-inflammatory and Analgesic Agents

Benzyl (azepan-3-ylmethyl)carbamate has been explored in the preparation of compounds with potential anti-inflammatory or analgesic properties. Researchers have investigated its use as a precursor in synthesizing molecules that may modulate inflammatory pathways or pain sensation mechanisms. While specific biological activity data for the compound itself is limited in the literature, its value as a synthetic intermediate in this area continues to drive research interest .

Synthesis and Chemical Reactions

Reactivity Patterns

Carbamates, including benzyl carbamates, demonstrate characteristic reactivity patterns that inform their applications in organic synthesis. These compounds can undergo various transformations, including:

-

Hydrolysis under basic or acidic conditions

-

Nucleophilic substitution reactions

-

Reduction to corresponding amines

-

Participation in coupling reactions under appropriate conditions

The presence of the azepane ring and the carbamate functionality in benzyl (azepan-3-ylmethyl)carbamate creates a molecule with multiple reactive sites that can be exploited in diverse synthetic transformations .

| Storage Parameter | Recommendation |

|---|---|

| Temperature Range | 2-8°C (refrigerated) |

| Humidity Condition | Away from moisture |

| Container | Sealed storage container |

| Long-term Storage | Preferably in original container with desiccant |

Following these storage guidelines helps prevent degradation and ensures the compound's stability for extended periods .

Stock Solution Preparation

For research applications requiring solution-phase experiments, proper preparation of stock solutions is critical. The following table provides guidance for preparing stock solutions at various concentrations:

| Desired Concentration | Amount of Compound | Volume Required for Different Quantities |

|---|---|---|

| 1 mg | ||

| 1 mM | 3.8117 mL | |

| 5 mM | 0.7623 mL | |

| 10 mM | 0.3812 mL |

When preparing stock solutions, it's recommended to select an appropriate solvent based on the compound's solubility characteristics and the requirements of the specific experimental protocol .

Related Compounds and Derivatives

Structural Analogs

Several structurally related compounds share chemical features with benzyl (azepan-3-ylmethyl)carbamate, including:

| Compound | CAS Number | Relationship to Benzyl (Azepan-3-Ylmethyl)Carbamate |

|---|---|---|

| Benzyl carbamate | 621-84-1 | Basic carbamate structure without the azepane ring |

| Benzyl (azetidin-3-ylmethyl)carbamate | 876149-41-6 | Contains a four-membered azetidine ring instead of seven-membered azepane |

| tert-Butyl N-(azepan-3-ylmethyl)carbamate | Not specified | Contains tert-butyl group instead of benzyl group |

| (Azepan-3-ylmethyl)dimethylamine | 1782663-02-8 | Contains the same azepane scaffold with different functional group |

These related compounds may offer alternative chemical properties for specific research applications or synthetic routes .

Synthetic Relevance in Pharmaceutical Development

The structural features present in benzyl (azepan-3-ylmethyl)carbamate make it relevant to pharmaceutical development, particularly in the context of central nervous system (CNS) drug discovery. The azepane ring system is found in various pharmaceutical agents, contributing to the compound's potential value in drug discovery efforts .

Carbamate functionalities more broadly have been incorporated into numerous pharmaceutical compounds, including cholinesterase inhibitors used in the treatment of neurodegenerative conditions such as Alzheimer's disease. Research discussed in the literature indicates that benzene-based carbamates have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the relevance of carbamate chemistry in this therapeutic area .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume